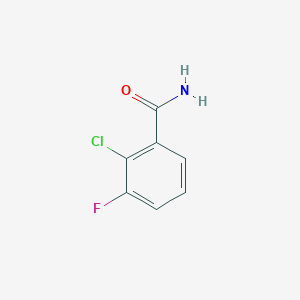

2-Chloro-3-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVHMQCMCUGHMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluorobenzamide and Its Analogs

Established Synthetic Pathways for Substituted Benzamides

The construction of the amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. For molecules like 2-Chloro-3-fluorobenzamide, this typically involves the reaction of a corresponding benzoic acid derivative with an amine source.

Amide Bond Formation via Acyl Chloride Intermediates

A robust and widely used method for synthesizing amides is through the activation of a carboxylic acid by converting it into a more electrophilic acyl chloride. fishersci.co.uk This two-step process, often involving the Schotten-Baumann reaction, is highly effective for producing primary, secondary, and tertiary amides. fishersci.co.uk

The initial step involves the treatment of a substituted benzoic acid, such as 2-chloro-3-fluorobenzoic acid, with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), which convert the carboxylic acid into the highly reactive 2-chloro-3-fluorobenzoyl chloride. fishersci.co.uk

This acyl chloride is then reacted with ammonia or an ammonium salt to form the primary amide, this compound. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and often includes a base, such as pyridine or a tertiary amine, to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. fishersci.co.uklibretexts.org The reaction proceeds rapidly, often at room temperature or below, to yield the desired benzamide (B126). fishersci.co.uk This strategy has been successfully applied to the synthesis of various chloro-benzamide derivatives, demonstrating its broad utility. ctppc.orgresearchgate.net

Coupling Reactions Utilizing Activating Agents

To circumvent the often harsh conditions required for the formation of acyl chlorides, a variety of coupling agents have been developed to facilitate amide bond formation directly from carboxylic acids and amines under milder conditions. researchgate.net Many of these reagents were originally developed for peptide synthesis but have found broad application in general amide synthesis. fishersci.co.uk

These coupling agents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine. This process often involves the in situ formation of a highly activated ester or a mixed anhydride intermediate. fishersci.co.ukresearchgate.net Phosphonium-based reagents, for example, can be generated in situ by mixing reagents like N-chlorophthalimide and triphenylphosphine (PPh₃) with the carboxylic acid and amine. nih.gov This approach avoids the need to isolate a reactive intermediate.

Furthermore, transition metal-catalyzed reactions represent another class of coupling methods. For instance, the Ullmann-Goldberg reaction, which is a type of copper-catalyzed coupling, is particularly useful for the N-arylation of amides, forming a bond between an amide nitrogen and an aryl halide. mdpi.com While this specific reaction is used to create N-aryl benzamides, the principles of using metal catalysts to facilitate bond formation are central to modern synthetic strategies.

Regioselective Synthesis of this compound

The primary challenge in synthesizing this compound lies in the precise placement of the chloro and fluoro substituents on the aromatic ring. This requires a carefully planned synthetic route where the regioselectivity of the halogenation steps is controlled.

Strategic Incorporation of Halogen Substituents

Achieving the 2-chloro-3-fluoro substitution pattern typically involves a multi-step sequence starting from a less complex precursor. A key strategy is to perform a nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated starting material. For instance, a plausible route begins with 2,3-dichlorobenzonitrile. google.com In this precursor, the chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing cyano group.

A selective fluorination reaction can be carried out using an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace one of the chlorine atoms. google.com This halogen exchange reaction (Halex reaction) preferentially occurs at the more activated position to yield 2-fluoro-3-chlorobenzonitrile. Subsequently, this intermediate can be hydrolyzed under acidic or basic conditions to afford 2-fluoro-3-chlorobenzoic acid, the direct precursor to the target amide. google.com Other advanced methods for achieving regioselective halogenation include the directed ortho-halogenation of N-aryl amides or complex diazotization-dediazoniation sequences on specifically substituted anilines. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis and the purity of the final product, careful optimization of reaction conditions is essential. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.

Temperature and solvent choice are critical interdependent variables that can significantly influence reaction outcomes, including yield, purity, and regioselectivity. researchgate.net

For the strategic fluorination of a precursor like 2,3-dichlorobenzonitrile, high temperatures are generally required to overcome the activation energy of the SNAr reaction. A typical temperature range for this type of halogen exchange is 140–170 °C, with an optimal range often cited as 150–165 °C. google.com The choice of solvent is crucial for this step; high-boiling point, aprotic polar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are preferred. These solvents are effective at dissolving the ionic fluoride salts and stabilizing the charged intermediates of the SNAr mechanism. google.com

In contrast, the final amidation step, particularly when proceeding via an acyl chloride, is typically conducted at much lower temperatures. Room temperature (20–25 °C) or even 0 °C is common to control the high reactivity of the acyl chloride intermediate and prevent the formation of side products. fishersci.co.uk Aprotic, non-polar, or weakly polar solvents like dichloromethane (DCM) are ideal for this stage. fishersci.co.uk

The impact of these parameters on yield and selectivity is often determined empirically, as illustrated in the hypothetical optimization table for the fluorination of 2,3-dichlorobenzonitrile below.

| Entry | Fluoride Source | Solvent | Temperature (°C) | Yield of 2-fluoro-3-chlorobenzonitrile (%) |

|---|---|---|---|---|

| 1 | KF | DMF | 140 | 65 |

| 2 | KF | DMF | 160 | 88 |

| 3 | CsF | DMF | 160 | 92 |

| 4 | KF | DMSO | 160 | 90 |

| 5 | KF | DMAc | 160 | 85 |

This table presents hypothetical data based on typical conditions for halogen exchange reactions to illustrate the effects of reaction parameter optimization.

Stoichiometric Adjustments

In the synthesis of complex organic molecules like this compound, the precise control of stoichiometry—the quantitative relationship between reactants and products—is paramount for maximizing yield and minimizing impurities. This is particularly critical in multi-step syntheses or in reactions where side products can be formed. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are a common method for introducing functionalities to an aromatic ring, the ratio of the nucleophile and the base to the aromatic substrate can dictate the reaction's efficiency.

Research into SNAr reactions on aryl fluorides has shown that optimal yields are often achieved when using an excess of the reacting nitrile (e.g., 4 equivalents) and a slight excess of a strong base (e.g., 1.5 equivalents). orgsyn.org This stoichiometric adjustment ensures that the substrate is fully converted and counteracts any base consumption by side reactions or impurities. The excess nitrile serves to drive the reaction equilibrium towards the product. The impact of these adjustments can be significant, as illustrated in the conceptual table below, which demonstrates how yield can be optimized by varying reactant ratios in a typical SNAr reaction.

| Aryl Halide (Equiv.) | Nucleophile (Equiv.) | Base (Equiv.) | Conceptual Yield (%) |

| 1 | 1.5 | 1.1 | 65 |

| 1 | 2.5 | 1.5 | 85 |

| 1 | 4.0 | 1.5 | >95 |

| 1 | 4.0 | 1.0 | 70 |

This table illustrates the general principle of how stoichiometric adjustments can influence product yield in nucleophilic aromatic substitution reactions, based on findings in related syntheses. orgsyn.org

Exploration of Novel Synthetic Routes

The development of new synthetic pathways is crucial for improving efficiency, reducing costs, and accessing novel analogs of this compound. Contemporary research focuses on leveraging different reactive mechanisms to construct the target molecule.

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern aromatic chemistry and a primary method for synthesizing substituted benzamides. masterorganicchemistry.com Unlike electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group, typically a halide. chemistrysteps.com The reaction is facilitated by the presence of electron-withdrawing groups (like a nitrile or nitro group) positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com

A practical synthetic route to this compound can be envisioned starting from 2,3-dichlorobenzonitrile. This synthesis involves two key steps:

Fluorination via SNAr: The first step is a selective nucleophilic substitution where one of the chlorine atoms on 2,3-dichlorobenzonitrile is replaced by fluorine. This is typically achieved using a fluoride salt like potassium fluoride in the presence of a phase-transfer catalyst. google.com The nitrile group (-CN) acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The chlorine at the ortho position is preferentially substituted over the meta position due to greater activation.

Hydrolysis of the Nitrile: The resulting 2-chloro-3-fluorobenzonitrile is then converted to the final benzamide product. This is accomplished through controlled hydrolysis of the nitrile group. This transformation can be carried out under acidic or basic conditions. google.com For example, partial hydrolysis using hydrogen peroxide in a basic medium is a common method to yield the primary amide. google.com

| Step | Starting Material | Reagents | Product | Typical Conditions |

| 1 | 2,3-Dichlorobenzonitrile | Potassium Fluoride (KF), Phase-Transfer Catalyst | 2-Chloro-3-fluorobenzonitrile | Aprotic polar solvent, 140-170 °C |

| 2 | 2-Chloro-3-fluorobenzonitrile | H₂O₂, NaOH (catalytic) | This compound | Aqueous solution, 35-40 °C |

This table outlines a proposed synthetic pathway to this compound based on established SNAr and hydrolysis reactions. google.comgoogle.com

Radical-mediated reactions represent a frontier in synthetic chemistry, offering alternative pathways for C-H functionalization and bond formation that are often complementary to traditional ionic reactions. These reactions typically involve highly reactive radical intermediates and can be initiated by light (photoredox catalysis), heat, or radical initiators.

While specific literature detailing a radical-based synthesis for this compound is not prominent, the principles of radical chemistry suggest potential novel routes. For instance, late-stage functionalization of a pre-formed benzene (B151609) ring is a common application. A hypothetical radical-mediated approach could involve:

Radical Halogenation: Direct C-H chlorination or fluorination of a suitable benzamide precursor. Modern methods allow for site-selective C-H functionalization, although achieving the specific 2,3-disubstitution pattern on the benzamide ring would be a significant challenge due to the complex directing effects of the substituents.

Photoredox-Catalyzed SNAr: Recent advances have enabled the nucleophilic aromatic substitution of unactivated (electron-rich) fluoroarenes using organic photoredox catalysis. nih.gov This method proceeds through a cation radical intermediate, lowering the barrier for nucleophilic attack and expanding the scope of SNAr chemistry. This could potentially be applied to precursors of this compound.

These radical-based strategies are an area of active research and could provide more direct and efficient synthetic routes in the future, avoiding the need for pre-functionalized starting materials.

Chemo- and regioselectivity are critical concepts when dealing with the functionalization of a polysubstituted aromatic ring like that in this compound. Regioselectivity refers to the control of where on the molecule a reaction occurs, while chemoselectivity refers to the selective reaction of one functional group in the presence of others.

Further functionalization of the this compound ring, for example, via electrophilic aromatic substitution (such as nitration or bromination), would be governed by the combined directing effects of the existing substituents: the chloro group, the fluoro group, and the amide group.

Halogens (-Cl, -F): These are deactivating but ortho-, para-directing groups.

The ultimate position of a new substituent would depend on the interplay of these electronic and steric effects, which can be complex to predict.

A practical example of regioselective functionalization can be seen in the synthesis of precursors. For instance, the synthesis of 2-chloro-3-fluorobromobenzene, a potential starting material, can be achieved from 3-chloro-2-fluoroaniline. google.com In this process, bromination occurs specifically at the para-position relative to the powerful ortho-, para-directing amino group (-NH₂). Subsequent removal of the amino group via a diazotization-reduction sequence yields the desired trisubstituted benzene ring with high regioselectivity. google.com Such substrate-directed strategies are essential for the unambiguous synthesis of highly functionalized aromatic compounds.

| Substituent | Inductive Effect | Resonance Effect | Directing Effect (Electrophilic Substitution) |

| -Cl | Withdrawing | Donating (weak) | Ortho, Para |

| -F | Withdrawing | Donating (weak) | Ortho, Para |

| -CONH₂ | Withdrawing | Withdrawing | Meta |

This table summarizes the individual directing effects of the substituents on the benzene ring, which collectively determine the regioselectivity of further functionalization.

Comprehensive Spectroscopic Characterization of 2 Chloro 3 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Chloro-3-fluorobenzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro and fluoro substituents on the benzene (B151609) ring. The aromatic region would likely display a complex multiplet pattern due to spin-spin coupling between the neighboring protons.

The two protons of the primary amide group (-CONH₂) are diastereotopic in a chiral environment and can appear as two separate broad singlets, especially at low temperatures, due to restricted rotation around the C-N bond. In many cases, they may also appear as a single broad singlet due to rapid exchange.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 7.30 - 7.50 | ddd | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5, J(H4-F3) ≈ 9.0 |

| H-5 | 7.15 - 7.35 | t | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 8.0 |

| H-6 | 7.55 - 7.75 | ddd | J(H6-H5) ≈ 8.0, J(H6-H4) ≈ 1.5, J(H6-F3) ≈ 4.5 |

| -CONH₂ | 5.50 - 8.00 | br s | - |

Note: The chemical shifts are predicted based on the analysis of related benzamide (B126) structures and known substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will show seven distinct signals, one for each of the seven carbon atoms in the molecule, assuming a standard broadband proton-decoupled experiment. The chemical shifts of the aromatic carbons are significantly influenced by the electronegative chlorine and fluorine atoms, as well as the amide group. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), appearing as a doublet.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (JCF, Hz) |

| C-1 | 133 - 137 | ~5 |

| C-2 (C-Cl) | 128 - 132 | ~15 |

| C-3 (C-F) | 155 - 160 (d) | ~250 |

| C-4 | 118 - 122 (d) | ~20 |

| C-5 | 125 - 129 | ~3 |

| C-6 | 123 - 127 (d) | ~3 |

| C=O | 165 - 170 | - |

Note: The chemical shifts and coupling constants are predicted based on theoretical principles and data from analogous compounds. Experimental verification is necessary for precise values.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-3 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).

The application of ¹⁹F NMR is crucial for confirming the presence and position of the fluorine substituent on the aromatic ring. The magnitude of the ¹⁹F-¹H coupling constants can further aid in the assignment of the proton signals in the ¹H NMR spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex molecules like this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be observed between H-4 and H-5, H-5 and H-6, and potentially a weaker cross-peak between H-4 and H-6 (meta-coupling). This information is instrumental in definitively assigning the signals of the individual aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the direct assignment of the protonated aromatic carbons (C-4, C-5, and C-6) by correlating their signals to the corresponding, already assigned, proton signals from the ¹H NMR and COSY spectra.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C-C stretching within the aromatic ring, and C-H bending vibrations. The presence of the C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Expected FTIR Data for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3400 | Medium |

| N-H Symmetric Stretch | ~3200 | Medium |

| C-H Aromatic Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1620 - 1650 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1380 - 1420 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

Note: The presented wavenumbers are approximate and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions such as hydrogen bonding.

Mass Spectrometry Techniques

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound. nih.gov In positive ion mode, the molecule is expected to readily accept a proton, primarily on the amide oxygen or nitrogen, to form the protonated molecular ion, [M+H]⁺.

The fragmentation of this [M+H]⁺ ion under collision-induced dissociation (CID) would provide structural information. rsc.org Common fragmentation pathways for benzamides involve the cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Predicted fragmentation pathways for this compound ([M+H]⁺) include:

Loss of Ammonia (NH₃) : A common fragmentation for primary amides, leading to the formation of the 2-chloro-3-fluorobenzoyl cation.

Cleavage of the Aryl-Carbonyl Bond : This would result in the formation of a benzoyl-type fragment ion and a neutral fragment.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of an analyte's elemental composition. mdpi.comnih.gov The theoretical monoisotopic mass of the protonated this compound ([C₇H₆ClFNO]⁺) is 174.0122 u.

A key feature in the mass spectrum of a chlorine-containing compound is its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. ucalgary.calibretexts.org This results in two prominent peaks in the mass spectrum for any chlorine-containing ion: the monoisotopic peak (M) and another peak at two mass units higher (M+2). miamioh.edudocbrown.info The relative intensity of the M to M+2 peak is approximately 3:1. ucalgary.cayoutube.com This distinctive pattern serves as a clear indicator for the presence of a single chlorine atom in the molecule or fragment ion.

Table 2: Predicted HRMS Data for the [M+H]⁺ Ion of this compound

| Ion Formula | Isotope Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₇H₆³⁵ClFNO]⁺ | Monoisotopic (³⁵Cl) | 174.0122 | 100 |

| [C₇H₆³⁷ClFNO]⁺ | M+2 Isotope (³⁷Cl) | 176.0093 | ~32 |

X-ray Diffraction Analysis

A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). cam.ac.uk However, the molecular geometry can be reliably inferred from the crystal structures of closely related compounds, such as 2-chloro-N-(3-fluorophenyl)acetamide. researchgate.netnih.gov

The expected molecular geometry of this compound would feature:

A planar benzene ring.

The amide group (-CONH₂) atoms lying in a plane. This plane would be twisted relative to the plane of the benzene ring.

Standard bond lengths and angles for sp² hybridized carbons in the aromatic system and the carbonyl group.

Based on analogous structures, the dihedral angle between the plane of the aromatic ring and the amide group plane is a key conformational feature. mdpi.com

Table 3: Predicted Molecular Geometry Parameters for this compound Parameters are estimated based on data from analogous crystal structures.

| Parameter | Description | Expected Value |

|---|---|---|

| C-C (ring) | Aromatic C-C bond length | ~ 1.39 Å |

| C=O | Carbonyl bond length | ~ 1.24 Å |

| C-N | Amide C-N bond length | ~ 1.33 Å |

| C-Cl | Carbon-chlorine bond length | ~ 1.74 Å |

| C-F | Carbon-fluorine bond length | ~ 1.36 Å |

| C-C-C (ring) | Aromatic internal bond angle | ~ 120° |

| O-C-N | Amide bond angle | ~ 122° |

In the absence of a specific crystal structure for this compound, the analysis of its crystal packing relies on the principles of supramolecular chemistry and observations from related fluorobenzamide structures. researchgate.netias.ac.in The amide functional group is a powerful director of crystal packing due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O).

The most significant supramolecular interaction expected in the crystal structure is the N-H···O hydrogen bond. In primary amides, these interactions typically lead to the formation of robust supramolecular synthons. Molecules are often linked into chains or dimers. researchgate.netnih.govnih.gov For instance, in the structure of 2-chloro-N-(3-fluorophenyl)acetamide, molecules are linked into C(4) chains by N-H···O hydrogen bonds. researchgate.netnih.gov

Besides the dominant amide-based hydrogen bonds, other weaker interactions are expected to play a role in stabilizing the three-dimensional crystal lattice. These may include:

C-H···O and C-H···F interactions : The aromatic C-H groups can act as weak hydrogen bond donors to the amide oxygen or the fluorine atom of neighboring molecules. researchgate.net

π-π Stacking : The aromatic rings may engage in stacking interactions, further contributing to the stability of the crystal packing. researchgate.net

The interplay of these strong and weak interactions dictates the final, densely packed crystal structure. ias.ac.in

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic Transitions and Absorption Characteristics

A detailed analysis of the electronic transitions and absorption characteristics of this compound, including specific absorption maxima and molar absorptivity values, cannot be compiled due to the absence of published experimental data.

Fluorescence Emission Properties

Information regarding the fluorescence emission properties of this compound, such as its emission spectrum, quantum yield, and Stokes shift, is not available in the scientific literature.

Advanced Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Fluorobenzamide

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to calculate a wide array of molecular properties. mdpi.comnih.gov These calculations provide deep insights into the molecule's geometry, electronic distribution, and reactivity.

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the configuration with the minimum potential energy. nih.gov For a molecule like 2-chloro-3-fluorobenzamide, this process involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis is particularly important for molecules with rotatable bonds, such as the C-C bond connecting the phenyl ring and the amide group. Different orientations of the amide group relative to the aromatic ring can lead to different conformers with varying stabilities. For example, studies on substituted benzaldehydes and benzoates have shown that planar conformers are often the most stable, though non-planar arrangements can also exist depending on the nature and position of substituents. The relative energies of these conformers are calculated to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Illustrative Geometrical Parameters: The following table shows typical optimized geometrical parameters for a related molecule, N-(2,3-difluorophenyl)-2-fluorobenzamide, which highlights the kind of structural data obtained from DFT calculations. mdpi.com

| Parameter | Bond Length (Å) / Angle (°) |

| C=O | ~1.2-1.3 |

| C-N (amide) | ~1.3-1.4 |

| C-Cl | ~1.7-1.8 |

| C-F | ~1.3-1.4 |

| C-N-C (angle) | ~120-130 |

| O=C-N (angle) | ~120-125 |

Note: This data is for an analogous molecule and serves for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited, classifying it as a "soft" molecule. nih.govsemanticscholar.org Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. semanticscholar.org DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap, which confirms the potential for charge transfer within the molecule. nih.govniscpr.res.in

Illustrative FMO Data for a Halogenated Phenol (B47542): Data from a computational study on 2,6-dichloro-4-fluoro phenol illustrates typical FMO energy values. semanticscholar.org

| Parameter | Energy (eV) - B3LYP/6-311+G(d,p) |

| EHOMO | -6.65 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.83 |

Note: This data is for an analogous molecule and serves for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. dergipark.org.tr It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

The MEP map uses a color scale to represent different potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to attack by electrophiles. These are typically found around electronegative atoms like oxygen and nitrogen. dergipark.org.tr

Blue regions denote areas of low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green regions represent areas with a neutral or near-zero potential. researchgate.net

For this compound, the MEP map would be expected to show a negative potential (red) around the carbonyl oxygen of the amide group and a positive potential (blue) around the amide hydrogens.

Mulliken Charge Analysis provides a method for estimating the partial atomic charge on each atom in a molecule. niscpr.res.inuni-muenchen.de This analysis helps in understanding the electronic structure and dipole moment. niscpr.res.in By calculating the electron population of each atom, it's possible to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). semanticscholar.org However, it's known that Mulliken charges can be highly dependent on the basis set used in the calculation. uni-muenchen.de

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. harbinengineeringjournal.com These local reactivity descriptors pinpoint which atoms are most likely to accept or donate electrons. For instance, analysis of a related compound, 2-chloroquinoline-3-carboxaldehyde, utilized Fukui functions to determine its chemical reactivity. nih.gov This analysis is critical for predicting regioselectivity in chemical reactions.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. hud.ac.uk DFT calculations, such as those using the B3LYP method, are known to produce theoretical frequencies that correlate well with experimental data, although a scaling factor is often applied to correct for systematic errors. nih.govnih.gov

By calculating the potential energy distribution (PED), each theoretical vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=O stretching, or ring bending. nih.gov This detailed assignment helps in the definitive interpretation of experimental spectra. Studies on similar molecules like 2-chloro-N-(diethylcarbamothioyl)benzamide have shown that scaled B3LYP results are reliable for assigning fundamental vibrational modes.

Illustrative Vibrational Frequencies: The table below shows a comparison of experimental and calculated vibrational frequencies for a related compound, illustrating the typical agreement achieved.

| Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H stretch | ~3400 | ~3450 |

| C-H stretch (aromatic) | ~3100 | ~3120 |

| C=O stretch | ~1680 | ~1700 |

| C-Cl stretch | ~750 | ~760 |

Note: Frequencies are approximate and for illustrative purposes based on typical benzamide (B126) spectra.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (EHOMO and ELUMO), a range of quantum chemical descriptors and global reactivity indices can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. semanticscholar.orgirjweb.com

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I+A)/2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I-A)/2)

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity. (S = 1/η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ²/2η, where μ is the chemical potential, μ = -χ)

These indices are crucial for quantitative structure-activity relationship (QSAR) studies, helping to correlate a molecule's electronic structure with its biological or chemical activity. semanticscholar.org A high electrophilicity index, for instance, suggests a molecule is a good electron acceptor.

Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized Lewis structure of chemical bonds and lone pairs. wisc.edunih.gov This analysis provides quantitative insight into the interactions between these localized orbitals, revealing the underlying electronic factors that govern molecular structure and stability.

For this compound, an NBO analysis would elucidate key intramolecular interactions. A primary focus would be on hyperconjugative effects, which involve electron density donation from a filled (donor) orbital to a nearby empty (acceptor) anti-bonding orbital. Significant interactions would be expected between the lone pairs of the oxygen, nitrogen, fluorine, and chlorine atoms and the anti-bonding orbitals (σ* or π*) of the benzene (B151609) ring and carbonyl group.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction. For instance, the donation from an oxygen lone pair (LP_O) to an adjacent C-N anti-bonding orbital (σ(C-N)) would indicate the degree of resonance stabilization in the amide group. Similarly, interactions involving the halogen lone pairs and the ring's π orbitals would quantify their electronic influence on the aromatic system.

Intermolecularly, NBO analysis can characterize hydrogen bonds, such as the classic N-H···O interaction that often leads to dimer formation in benzamides. This is identified by the donation of electron density from the lone pair of the oxygen atom (LP_O) of one molecule to the N-H anti-bonding orbital (σ*(N-H)) of a neighboring molecule.

A hypothetical summary of key donor-acceptor interactions for a this compound dimer is presented below to illustrate the expected findings from an NBO analysis.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) (Hypothetical) | Description |

|---|---|---|---|---|

| LP (O1) | σ* (N1-H1) | Intermolecular H-Bond | 15.5 | Strong hydrogen bond stabilizing the dimer. |

| LP (N1) | π* (C=O) | Intramolecular Resonance | 45.2 | Amide resonance stabilization. |

| LP (Cl) | π* (C-C)ring | Intramolecular Hyperconjugation | 2.1 | Electron donation from chlorine to the aromatic ring. |

| LP (F) | π* (C-C)ring | Intramolecular Hyperconjugation | 1.5 | Electron donation from fluorine to the aromatic ring. |

Crystal Structure Prediction and Intermolecular Interaction Energy Analysis

Understanding the solid-state packing of a molecule is crucial for predicting its physical properties, such as solubility and melting point. While an experimental crystal structure for this compound is not publicly documented, computational methods can predict likely crystal packing arrangements and analyze the forces holding the molecules together.

Hirshfeld surface analysis is a versatile graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is used to create a normalized contact distance (dnorm) map.

The dnorm map highlights key interaction points:

Red spots: Indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Indicate contacts longer than the van der Waals radii.

By deconstructing the Hirshfeld surface into a 2D "fingerprint plot," the relative contribution of different types of intermolecular contacts can be quantified. For this compound, a variety of contacts would be expected, dominated by hydrogen bonds and contacts involving the halogen atoms. Based on studies of similar molecules, the percentage contributions of these interactions can be estimated. nih.govresearchgate.net

| Interaction Type | Hypothetical Contribution (%) | Description |

|---|---|---|

| H···H | 35% | Represents the largest contribution due to the abundance of hydrogen atoms on the molecular surface. |

| H···O/O···H | 20% | Significant contribution from N-H···O hydrogen bonds, appearing as sharp spikes on the fingerprint plot. |

| H···C/C···H | 18% | Arises from contacts between hydrogen atoms and the aromatic carbon framework. |

| H···Cl/Cl···H | 12% | Important contacts involving the chlorine substituent. |

| H···F/F···H | 9% | Contacts involving the fluorine atom, contributing to the overall packing. |

| C···C | 6% | Indicative of potential π-π stacking interactions between aromatic rings. |

While Hirshfeld analysis visualizes contacts, 3D-energy framework analysis quantifies the energetic contributions of these interactions. mdpi.comfrontiersin.orgresearchgate.net This method calculates the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice, separating them into electrostatic, polarization, dispersion, and exchange-repulsion components.

These energies can be visualized as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the interaction strength. This provides a clear picture of the supramolecular architecture and the dominant forces governing crystal packing. mdpi.com For a molecule like this compound, dispersion forces are expected to be significant, complemented by strong electrostatic contributions from the N-H···O hydrogen bonds.

| Interaction Type | E_ele (kJ/mol) | E_disp (kJ/mol) | E_tot (kJ/mol) | Dominant Force |

|---|---|---|---|---|

| N-H···O H-Bond | -60.5 | -35.2 | -95.7 | Electrostatic |

| π-π stacking | -15.3 | -45.8 | -61.1 | Dispersion |

| C-H···F | -10.1 | -12.5 | -22.6 | Mixed |

| C-H···Cl | -12.4 | -18.9 | -31.3 | Mixed |

Computational Studies on Molecular Interactions and Binding Affinities

Beyond its solid-state properties, computational methods can explore the potential of this compound as a ligand that binds to biological targets, a key step in drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is widely used to screen virtual compound libraries and to understand the structural basis of ligand-protein interactions. umpr.ac.idmdpi.com

In a typical docking study for this compound, the molecule would be docked into the active site of a selected protein target. The simulation would explore various conformations and orientations of the ligand, scoring them based on a function that estimates the binding affinity. The results would identify the most stable binding pose and the key interactions stabilizing the complex.

For benzamide derivatives, the amide group is a crucial pharmacophoric feature, often forming hydrogen bonds with amino acid residues in the binding pocket (e.g., with the backbones of glycine (B1666218) or the side chains of serine or aspartic acid). The aromatic ring can participate in hydrophobic or π-π stacking interactions with residues like phenylalanine or tyrosine. The chlorine and fluorine atoms can form halogen bonds or other specific polar interactions.

In modern drug discovery, potency alone is not sufficient. Ligand Efficiency (LE) is a metric used to assess the binding affinity of a compound in relation to its size (number of non-hydrogen atoms, N). wikipedia.orgmtak.hu It helps identify smaller, more efficient binders that have greater potential for optimization into successful drug candidates. agricarehub.comcreative-biolabs.comquora.com

The formula for Ligand Efficiency is: LE = - (ΔG) / N = (1.4 * pActivity) / N where ΔG is the Gibbs free energy of binding, and pActivity could be pIC₅₀ or pKᵢ.

A high LE value (typically > 0.3) is desirable. This metric ensures that an increase in potency is not simply due to an increase in molecular size, which can negatively impact pharmacokinetic properties. By analyzing the LE of this compound and its analogs, researchers could determine the efficiency of each structural component. For example, one could assess whether the chloro and fluoro substituents provide an efficient increase in binding affinity relative to the parent benzamide, guiding further structural modifications.

| Compound | pIC₅₀ (Hypothetical) | Heavy Atoms (N) | Ligand Efficiency (LE) |

|---|---|---|---|

| Benzamide | 4.5 | 8 | 0.79 |

| 2-Chlorobenzamide | 5.2 | 9 | 0.81 |

| This compound | 5.8 | 10 | 0.81 |

Applications and Advanced Research Directions for 2 Chloro 3 Fluorobenzamide in Chemical Sciences

2-Chloro-3-fluorobenzamide as a Versatile Synthetic Intermediate

This compound is a halogenated aromatic compound that serves as a valuable and versatile intermediate in the field of organic synthesis. Its utility stems from the presence of three key functional groups on the benzene (B151609) ring: a chloro group, a fluoro group, and an amide group. The differential reactivity of the halogen substituents, particularly the lability of the chlorine atom in nucleophilic aromatic substitution (SNAr) reactions, allows for sequential and site-selective modifications. The fluorine atom, being more electronegative, activates the ring for such substitutions, particularly at the ortho and para positions, while being less prone to displacement itself compared to chlorine. nih.gov This characteristic reactivity profile makes this compound an attractive starting material for constructing more elaborate molecular frameworks.

Precursor in the Synthesis of Complex Organic Architectures

The structural arrangement of this compound makes it an ideal building block for synthesizing complex organic molecules. The chloro and fluoro groups provide handles for introducing a variety of other functional groups through reactions like SNAr. For instance, the chlorine atom can be displaced by nucleophiles such as amines, alcohols, and thiols to introduce new side chains and build complexity. This strategy is crucial in medicinal chemistry for creating libraries of analogues for drug discovery.

The reactivity of halopyridines, which are structurally related to halogenated benzamides, illustrates this principle. In the synthesis of analogues of medicinally important compounds like pirenzepine and roflumilast, a C-H fluorination followed by an SNAr reaction on a related chloro-substituted heterocyclic core allows for the rapid introduction of diverse substituents. escholarship.org The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, showcasing the activating effect of fluorine in such substitutions. nih.gov This highlights the potential of the 2-chloro-3-fluoro substitution pattern on the benzamide (B126) to facilitate controlled, stepwise synthesis of complex structures. The amide group itself can also be a site for further chemical transformations or can act as a directing group, influencing the regioselectivity of subsequent reactions on the aromatic ring.

Utility in the Development of Specialty Chemicals (e.g., Agrochemicals, Dyes)

The incorporation of fluorine and chlorine atoms into organic molecules is a common strategy in the development of specialty chemicals, particularly in the agrochemical industry. rhhz.net Fluoro benzamides are recognized as important intermediates in the synthesis of various pesticides, including insecticides, acaricides, and herbicides. google.com The presence of halogens can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which are critical properties for effective agrochemicals.

The specific 2-chloro-3-fluoro substitution pattern can be found in various fungicidal compounds. For example, many modern fungicides are based on carboxamide structures, and the presence of halogens on the aromatic ring is often crucial for their efficacy. rhhz.net By modifying the amide portion of this compound or by using it as a scaffold to introduce other toxophoric groups, novel agrochemicals can be developed. The synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has been shown to yield compounds with good insecticidal and fungicidal activities, demonstrating the utility of the benzamide core in this sector. nih.gov

Mechanistic Probes in Biological Systems

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to elucidate its function or to validate it as a therapeutic target. The unique electronic properties conferred by the chlorine and fluorine atoms make this compound a promising scaffold for the development of such probes.

Investigation of Halogenated Compound Interactions with Macromolecules

The study of interactions between small molecules and biological macromolecules like proteins and nucleic acids is fundamental to understanding biological processes and for drug design. Halogen atoms, particularly chlorine, bromine, and iodine, can participate in a specific type of non-covalent interaction known as a halogen bond. nih.gov This interaction occurs between the electropositive region on the outer side of the halogen atom (the σ-hole) and a Lewis base, such as the oxygen atom of a carbonyl group or a hydroxyl group on a protein. nih.govbiorxiv.org

| Halogen | Relative Bond Strength | Common Acceptors in Proteins | Interaction Type |

|---|---|---|---|

| Fluorine (F) | Weakest | Backbone C=O, N-H | Weak Halogen Bond, Hydrogen Bond |

| Chlorine (Cl) | Moderate | Backbone C=O, Side-chain OH, N-H | Halogen Bond, Hydrogen Bond |

| Bromine (Br) | Strong | Backbone C=O, Side-chain OH, N-H | Halogen Bond, Hydrogen Bond |

| Iodine (I) | Strongest | Backbone C=O, Side-chain OH, N-H | Halogen Bond, Hydrogen Bond |

Exploration of Enzyme and Receptor Modulation Mechanisms

Benzamide derivatives are known to interact with a wide range of enzymes and receptors, often exhibiting inhibitory activity. For example, derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in cancer. nih.gov In these inhibitors, the 2-fluorobenzamide moiety was found to chelate with the Zn2+ ion in the active site of HDAC3. nih.gov This demonstrates that the fluorobenzamide scaffold can be a key pharmacophore for enzyme inhibition.

This compound can serve as a starting point for designing mechanistic probes to explore the active sites of enzymes. The chloro and fluoro substituents can be used to probe specific pockets within an enzyme's active site, providing information about the steric and electronic requirements for binding. Furthermore, the introduction of a reactive "warhead" group onto the this compound scaffold could transform it into a covalent probe, which forms an irreversible bond with a specific amino acid residue (e.g., cysteine) in the active site. Such probes are powerful tools for identifying and characterizing enzyme targets. For instance, chloroacetamide functionalities have been used as electrophiles to target cysteine residues in enzymes, leading to irreversible inhibition. researchgate.net

Design and Synthesis of Advanced Benzamide Derivatives with Modified Structure-Activity Relationships

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying a lead compound, chemists can optimize its potency, selectivity, and pharmacokinetic properties. This compound is an excellent starting scaffold for such SAR studies.

The synthesis of a series of N-benzyl-2-fluorobenzamide derivatives as EGFR/HDAC3 inhibitors provides a clear example of this process. nih.gov Researchers systematically varied the substituents on the N-benzyl group to determine which modifications led to the most potent inhibition of the target enzymes and the best anti-proliferative activity against cancer cells.

Similarly, a study on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists explored how changes to a different part of the molecule (the C-region) affected its activity. nih.gov This work demonstrated that phenyl C-region derivatives were generally more potent than their pyridine counterparts. nih.gov

By applying these principles to this compound, one could systematically explore the effects of:

Modifying the amide group: Converting the primary amide to secondary or tertiary amides with various substituents to probe the binding pocket.

Replacing the chlorine atom: Using SNAr chemistry to replace the chlorine with a range of other groups (e.g., amines, ethers, thioethers) to explore the impact on activity.

Modifying the substitution pattern: Synthesizing isomers with different arrangements of the chloro and fluoro atoms to understand the optimal geometry for target interaction.

| Benzamide Derivative Class | Biological Target(s) | Therapeutic Area |

|---|---|---|

| N-benzyl-2-fluorobenzamides | EGFR, HDAC3 | Oncology nih.gov |

| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides | TRPV1 | Analgesia nih.gov |

| Benzamides with pyridine-linked 1,2,4-oxadiazole | Various insect and fungal targets | Agrochemicals nih.gov |

| N-(benzo nih.govescholarship.orgnih.govtriazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides | SARS-CoV 3CLpro | Antiviral nih.gov |

Through such focused SAR campaigns, advanced benzamide derivatives with finely tuned biological activities can be designed and synthesized, starting from the versatile this compound intermediate.

Influence of Halogenation on Molecular Recognition and Binding Properties

The presence and nature of halogen substituents on a molecule like this compound critically govern its ability to engage in specific, directional noncovalent interactions, which are fundamental to molecular recognition and binding with biological targets. The chlorine and fluorine atoms, while both halogens, contribute differently to these interactions due to their distinct electronic properties.

A key interaction involving halogens is the halogen bond (XB). This occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts attractively with a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom) in another molecule. nih.govprinceton.edu The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen and the electron-withdrawing capacity of the group it is attached to. nih.gov The general trend for halogen bond donor strength is I > Br > Cl >> F. researchgate.net

In this compound, the chlorine atom is a more effective halogen bond donor than fluorine. The fluorine atom is the most electronegative element and has low polarizability, making it a very weak halogen bond donor that only participates in such bonds when attached to exceptionally strong electron-withdrawing groups. nih.govresearchgate.net Conversely, chlorine's larger size and greater polarizability allow it to form significant halogen bonds that can be crucial for ligand-protein interactions. nih.gov These bonds are highly directional, providing specificity in binding pockets that is comparable to, and can act orthogonally to, traditional hydrogen bonds. nih.gov

While fluorine is a poor XB donor, its high electronegativity makes it a potent hydrogen bond acceptor. researchgate.net This allows the fluorine atom in this compound to participate in crucial hydrogen bonding networks within a protein's active site. Therefore, the molecule possesses a dual nature: the chlorine atom can engage in directional halogen bonding, while the fluorine atom can act as a hydrogen bond acceptor, and the amide group itself can participate as both a hydrogen bond donor (N-H) and acceptor (C=O). This combination of interactions, dictated by the specific halogenation pattern, provides a unique fingerprint for molecular recognition, influencing the compound's affinity and selectivity for its biological targets.

Table 1: Comparison of Properties for Halogens Relevant to Molecular Interactions

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

|---|---|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |

| Halogen Bond Donor Strength | Weakest | Weak | Moderate | Strongest |

| Primary Role in Binding | Hydrogen Bond Acceptor | Halogen Bond Donor | Halogen Bond Donor | Halogen Bond Donor |

Strategies for Enhancing Molecular Stability and Pharmacokinetic Parameters

The journey of a potential drug molecule from administration to its target involves overcoming numerous physiological barriers. The physicochemical properties of the molecule, which are heavily influenced by its structure, dictate its pharmacokinetic profile (absorption, distribution, metabolism, and excretion). Halogenation, particularly fluorination, is a widely employed strategy to favorably modulate these properties. nbinno.commdpi.com

Metabolic Stability: A primary challenge in drug design is preventing rapid metabolic breakdown, often mediated by cytochrome P450 (CYP) enzymes in the liver. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. mdpi.com Introducing a fluorine atom, as in this compound, can block sites of potential oxidative metabolism. This "metabolic blocking" can significantly increase the molecule's metabolic stability, leading to a longer biological half-life and improved bioavailability. researchgate.netnih.gov While the carbon-chlorine (C-Cl) bond is weaker than the C-F bond, it is still more stable than a carbon-hydrogen (C-H) bond and can also contribute to enhanced metabolic stability. nih.gov

Membrane Permeability and Lipophilicity: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is largely dependent on its lipophilicity (fat-solubility). The introduction of halogens generally increases a molecule's lipophilicity. sinoshiny.com This can enhance absorption and distribution. For instance, in drugs targeting the central nervous system, increased lipophilicity can improve penetration across the blood-brain barrier. sinoshiny.com The specific placement of chlorine and fluorine in this compound provides a means to fine-tune its lipophilicity to an optimal range for a desired pharmacokinetic profile.

Prodrug Strategies: In cases where properties like aqueous solubility are suboptimal, a prodrug approach can be employed. nih.gov Prodrugs are inactive precursors that are chemically or enzymatically converted into the active parent drug in the body. researchgate.netnih.gov For a molecule like this compound, the amide functional group is an ideal handle for prodrug modification. nih.gov It can be derivatized, for example, to form N-acyl or N-amino acid conjugates that improve solubility or targeting. These linkages are designed to be stable until they reach the desired physiological compartment, where they are cleaved to release the active benzamide.

Table 2: Summary of Strategies to Enhance Molecular Stability and Pharmacokinetic Parameters

| Strategy | Mechanism | Effect on this compound |

|---|---|---|

| Metabolic Blocking | Introduction of metabolically robust C-F or C-Cl bonds at vulnerable positions. | The C-F bond, in particular, is highly resistant to CYP-mediated oxidation, potentially increasing the compound's half-life. researchgate.netnih.gov |

| Lipophilicity Modulation | Halogenation generally increases lipophilicity. | The chlorine and fluorine atoms increase lipophilicity, which can enhance absorption and membrane permeability. sinoshiny.com |

| pKa Modification | The high electronegativity of fluorine can alter the acidity/basicity of nearby functional groups. | Can influence the ionization state of the molecule at physiological pH, affecting solubility and receptor binding affinity. sinoshiny.com |

Emerging Research Areas and Future Perspectives

While this compound is a relatively simple molecule, it represents a versatile scaffold and synthetic intermediate for the development of more complex and functionally diverse chemical entities. Future research is likely to focus on leveraging its unique halogenation pattern for applications in medicinal chemistry and materials science.

One of the most promising avenues is its use as a chemical building block. Halogenated aromatic compounds are pivotal starting materials in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic and modular synthesis of novel, complex molecules. The differential reactivity of the C-Cl versus the C-F bond can potentially be exploited for selective, sequential chemical modifications. There is ongoing interest in the synthesis of novel benzamide derivatives for various biological applications, including antimicrobial, antifungal, and insecticidal agents. mdpi.comctppc.orgmdpi.com The 2-chloro-3-fluoro substitution pattern provides a unique starting point for creating libraries of new compounds for biological screening.

Furthermore, the study of mixed halogenated benzamides is itself an emerging field. mdpi.com Systematic studies on isomers of di- and tri-halogenated benzamides can provide a wealth of data to better understand structure-property relationships. mdpi.com This fundamental research helps to build predictive models for how specific halogenation patterns influence crystal packing, solubility, melting point, and binding affinity. Such knowledge is invaluable for the rational design of future pharmaceuticals and functional materials. As synthetic methodologies become more advanced, the preparation of a wide array of such compounds for systematic study is increasingly feasible, opening a rich area for structural and physicochemical research. google.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-fluorobenzamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves amidation of 2-chloro-3-fluorobenzoic acid. First, the carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. The acid chloride is then reacted with ammonia (NH₃) in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent hydrolysis. Key factors include maintaining anhydrous conditions, precise stoichiometric ratios (1:1.2 for acid-to-SOCl₂), and controlled temperatures. Catalysts like DMAP (4-dimethylaminopyridine) can enhance amidation efficiency by activating the acyl chloride intermediate .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzamide backbone and substituent positions. ¹⁹F NMR identifies the fluorine environment (δ ~ -110 to -120 ppm for aromatic F).

- Infrared Spectroscopy (IR) : Amide C=O stretch appears at 1650–1680 cm⁻¹.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 172.0274).

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a precursor in medicinal chemistry for designing kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents. The chloro and fluoro substituents modulate electronic properties, making it a model compound for studying halogen bonding in drug-target interactions .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the halogenation steps during this compound synthesis?

- Methodological Answer : Sequential halogenation (Cl before F) leverages directing effects:

- Chlorination : Use Cl₂ gas in acetic acid at 50°C for ortho/para substitution.

- Fluorination : Apply Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under nitrogen to target meta positions.

Computational tools like density functional theory (DFT) predict aromatic ring reactivity by calculating Fukui indices for electrophilic attack .

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and compound purity thresholds (>98% by HPLC).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency.

- Control Experiments : Include structural analogs (e.g., 2-chloro-4-fluorobenzamide) to isolate substituent-specific effects.

- Meta-Analysis : Aggregate datasets to identify outliers and validate trends statistically .

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina assess ligand-receptor complementarity (e.g., binding to EGFR’s ATP pocket).

- Molecular Dynamics (MD) : Simulations in AMBER or GROMACS evaluate complex stability over 100-ns trajectories.

- Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) quantify electronic contributions of Cl/F substituents to binding energy .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Storage : Lyophilize and store under nitrogen at -20°C.

- Buffering : Use phosphate-buffered saline (pH 6–7) in biological assays.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) to the amide during synthesis if exposure to harsh conditions is unavoidable.

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitors hydrolytic byproducts .

Data Analysis and Validation

Q. How can researchers validate the purity of this compound in synthetic protocols?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, N, Cl, and F percentages (±0.4% theoretical).

- Melting Point : Sharp melting range (e.g., 145–147°C) indicates homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.